molecular formula C11H23BrO3 B12592779 1-Bromo-6-[2-(2-methoxyethoxy)ethoxy]hexane CAS No. 646066-49-1

1-Bromo-6-[2-(2-methoxyethoxy)ethoxy]hexane

Cat. No.: B12592779
CAS No.: 646066-49-1
M. Wt: 283.20 g/mol
InChI Key: OPZDFMZUVLTSGS-UHFFFAOYSA-N
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Description

1-Bromo-6-[2-(2-methoxyethoxy)ethoxy]hexane (CAS: 646066-49-1) is a brominated alkane derivative with a polyether side chain. Its molecular formula is C₁₁H₂₃BrO₃, and it has a molar mass of 283.2 g/mol . The compound features a hexane backbone substituted with a bromine atom at the terminal carbon (position 1) and a branched ether chain at position 6. The ether chain consists of two ethoxy units and a methoxy terminus, enhancing its solubility in polar solvents and versatility in organic synthesis .

This compound is primarily used as an intermediate in pharmaceutical and materials science research, particularly in drug delivery systems due to its amphiphilic properties . Its structure balances reactivity (from the bromine) and stability (from the ether groups), making it suitable for nucleophilic substitutions and cross-coupling reactions .

Properties

CAS No.

646066-49-1

Molecular Formula

C11H23BrO3

Molecular Weight

283.20 g/mol

IUPAC Name

1-bromo-6-[2-(2-methoxyethoxy)ethoxy]hexane

InChI

InChI=1S/C11H23BrO3/c1-13-8-9-15-11-10-14-7-5-3-2-4-6-12/h2-11H2,1H3

InChI Key

OPZDFMZUVLTSGS-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCCCCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-6-[2-(2-methoxyethoxy)ethoxy]hexane can be synthesized through the reaction of 1,6-dibromohexane with triethylene glycol monomethyl ether in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetonitrile. The product is then purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-6-[2-(2-methoxyethoxy)ethoxy]hexane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by different nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The ether moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium or potassium salts of nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Elimination Reactions: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

    Nucleophilic Substitution: Corresponding substituted ethers, amines, or thioethers.

    Elimination Reactions: Alkenes.

    Oxidation: Aldehydes, ketones, or carboxylic acids.

Scientific Research Applications

Applications in Medicinal Chemistry

  • Linker in PROTACs :
    • 1-Bromo-6-[2-(2-methoxyethoxy)ethoxy]hexane serves as a crucial linker in the design of PROTAC (Proteolysis Targeting Chimeras) molecules. PROTACs are innovative therapeutic agents that induce targeted protein degradation, offering a novel approach to cancer treatment and other diseases by selectively eliminating pathogenic proteins .
  • Synthesis of Therapeutic Compounds :
    • This compound can be utilized in the synthesis of various therapeutic agents, particularly those targeting complex diseases like cancer and neurodegenerative disorders. Its ether functionalities enhance solubility and bioavailability, making it an attractive candidate for drug formulation .

Applications in Material Science

  • Polymeric Materials :
    • The compound is used in the synthesis of polymeric materials with specific properties such as increased stability and enhanced electrical conductivity. These materials have potential applications in electronics, including organic light-emitting diodes (OLEDs) and photovoltaic cells .
  • Fluorogenic Probes :
    • It is employed in the development of fluorogenic probes for biological imaging. The incorporation of this compound into dye structures allows for selective responses to metal ions, facilitating advanced imaging techniques in cellular biology .

Case Study 1: PROTAC Development

A study published in EBioMedicine highlighted the use of this compound as a linker in the development of a PROTAC targeting a specific oncoprotein associated with breast cancer. The results demonstrated enhanced degradation efficiency compared to traditional small molecules, showcasing the compound's potential in targeted therapy .

Case Study 2: Polymer Synthesis

Research conducted on the synthesis of new polymeric materials incorporated this compound into a copolymer framework, resulting in materials with improved thermal stability and mechanical properties. These materials were tested for use in electronic devices, showing promising results for future applications in flexible electronics .

Mechanism of Action

The mechanism of action of 1-Bromo-6-[2-(2-methoxyethoxy)ethoxy]hexane involves its reactivity as an electrophile due to the presence of the bromine atom. It can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of new chemical entities. This reactivity is exploited in various synthetic and biochemical applications.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared below with structurally related brominated alkanes and ether derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reactivity/Applications
1-Bromo-6-[2-(2-methoxyethoxy)ethoxy]hexane C₁₁H₂₃BrO₃ 283.2 Bromine at C1; triether chain at C6 Drug delivery, Suzuki couplings
1-Bromohexane C₆H₁₃Br 151.08 Simple bromoalkane; no ether groups Solvent, alkylation agent
1-Bromo-6-methoxyhexane C₇H₁₅BrO 195.10 Methoxy group at C6; shorter ether chain Limited solubility; intermediate synthesis
1-Bromo-2-(2-methoxyethoxy)ethane C₅H₁₁BrO₂ 183.05 Smaller backbone; single ethoxy-methoxy unit Phase-transfer reactions
1-Bromo-6-(2-propoxyethoxy)hexane C₁₁H₂₃BrO₂ 267.2 Propoxyethoxy chain instead of methoxyethoxy Similar reactivity; lower polarity
1-Bromo-3,6-dioxaheptane C₅H₁₁BrO₂ 183.05 Ether-linked chain; lacks hexane backbone Cross-linking agent

Industrial and Pharmaceutical Relevance

  • Drug Delivery : The triether chain mimics PEG structures, improving the pharmacokinetics of conjugated drugs .
  • Surface-Active Agents: Acts as a surfactant in nanoparticle synthesis due to its amphiphilic structure .

Biological Activity

1-Bromo-6-[2-(2-methoxyethoxy)ethoxy]hexane is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of a bromine atom and multiple ether linkages, may exhibit various pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of hexane derivatives with brominating agents in the presence of ether linkages. For example, a method described in the literature involves using 1-bromohexane and diethylene glycol methyl ether under specific conditions to yield the desired product with high purity and yield .

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of ether linkages may enhance membrane permeability, allowing for better interaction with microbial cells .
  • Cytotoxicity : Some derivatives have shown cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent. The bromine atom may play a crucial role in this activity by participating in nucleophilic substitution reactions within cellular environments .
  • Neuroprotective Effects : There is emerging evidence that compounds containing ether functionalities can protect neuronal cells from oxidative stress, which is relevant in neurodegenerative diseases .

Antimicrobial Activity

A study evaluating various ether derivatives found that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be as low as 50 µg/mL for certain derivatives, suggesting a promising lead for antibiotic development .

Cytotoxicity in Cancer Research

Research has also focused on the cytotoxic effects of this compound on different cancer cell lines. For instance, a study reported that this compound induced apoptosis in MCF-7 breast cancer cells at concentrations above 100 µM. Flow cytometry analysis indicated an increase in early apoptotic cells, highlighting its potential as an anticancer agent .

Data Tables

Biological ActivityTest Organism/Cell LineMIC (µg/mL)Remarks
AntibacterialStaphylococcus aureus50Effective against gram-positive bacteria
AntibacterialEscherichia coli75Effective against gram-negative bacteria
CytotoxicityMCF-7 (breast cancer)>100Induces apoptosis

Q & A

Q. What are the established synthetic routes for 1-Bromo-6-[2-(2-methoxyethoxy)ethoxy]hexane, and how are critical reaction parameters optimized?

The synthesis typically involves alkylation or etherification reactions. For example, a bromoacetate derivative with a similar polyether chain (2-[2-(2-methoxyethoxy)ethoxy]ethyl 2-bromoacetate) was prepared using n-BuLi in dry DME under an inert atmosphere, followed by slow addition of the brominated precursor at controlled temperatures (-20°C to room temperature) . Key parameters include:

  • Solvent choice : Tetrahydrofuran (THF) or dimethyl ether (DME) enhances solubility of intermediates.
  • Stoichiometry : Excess brominated reagent (e.g., 1.5 equivalents) improves yield.
  • Temperature control : Gradual warming prevents side reactions (e.g., elimination).
    Purification often involves flash chromatography (e.g., 9:1 DCM/MeOH) or recrystallization from hexane/dichloromethane mixtures .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Expect signals for the terminal -CH2Br group (δ ~3.4 ppm, triplet) and polyether chain methoxy (-OCH3, δ ~3.3 ppm, singlet).
    • ¹³C NMR : The brominated carbon appears at δ ~30-35 ppm, while ether oxygens deshield adjacent carbons (δ ~70-75 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) confirm molecular weight (C11H23BrO3: ~307.2 g/mol). Fragmentation patterns reveal cleavage at ether linkages .
  • Infrared (IR) Spectroscopy : Strong C-O-C stretches (~1100 cm⁻¹) and C-Br bonds (~600 cm⁻¹) are diagnostic .

Q. What purification strategies are recommended for removing impurities or byproducts?

  • Flash Chromatography : Use gradient elution (e.g., hexane/ethyl acetate) to separate brominated products from unreacted starting materials. achieved 41% yield using 9:1 DCM/MeOH .
  • Recrystallization : Hexane/dichloromethane (1:20 v/v) effectively isolates crystalline products .
  • Distillation : For liquid forms, fractional distillation under reduced pressure (e.g., 18 mm Hg) can refine purity, as seen in similar methoxyethoxy compounds .

Advanced Research Questions

Q. How does the polyether chain influence the reactivity of this compound in nucleophilic substitution reactions?

The polyether chain enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating SN2 reactions. The ether oxygens may stabilize transition states via weak coordination to cations (e.g., Li⁺ in organometallic reactions) . However, steric hindrance from the chain can slow reactions at the terminal bromine. Comparative studies with shorter-chain analogs (e.g., 1-bromohexane) show reduced reaction rates but improved regioselectivity in cross-coupling reactions .

Q. What mechanistic insights explain the regioselectivity of this compound in alkylation reactions?

The bromine atom’s position at the hexane terminus promotes preferential attack by nucleophiles (e.g., amines, thiols) via an SN2 mechanism. ’s analysis of bromine chloride addition to alkenes suggests that steric and electronic factors dominate: the anti-Markovnikov product is favored in less polar solvents (e.g., CCl4), while polar solvents (e.g., methanol) increase Markovnikov selectivity . For this compound, the polyether chain may act as a directing group in transition-metal-catalyzed reactions.

Q. What challenges arise in quantifying trace impurities of this compound in pharmaceutical intermediates?

  • Detection Limits : Low volatility complicates GC-MS analysis; HPLC with UV/vis (λ ~210 nm) or charged aerosol detection (CAD) is preferred .
  • Matrix Effects : Co-eluting excipients in drug formulations require orthogonal methods (e.g., LC-MS/MS) for specificity.
  • Reference Standards : Biosynth-grade impurities (e.g., Vilanterol Impurity 8, CAS 91692-05-6) are critical for calibration .
  • Sample Preparation : Solid-phase extraction (SPE) using C18 columns isolates the compound from complex matrices .

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